meso-Butane-1,2,3,4-tetracarboxylic dianhydride molecular weight
meso-Butane-1,2,3,4-tetracarboxylic dianhydride molecular weight
An In-Depth Technical Guide to meso-Butane-1,2,3,4-tetracarboxylic Dianhydride for Advanced Research Applications
Executive Summary
This technical guide provides a comprehensive overview of meso-butane-1,2,3,4-tetracarboxylic dianhydride, a highly functionalized organic compound pivotal in advanced materials science. With a molecular weight of 198.13 g/mol , this dianhydride serves as a critical building block and crosslinking agent.[1][2][3] Its rigid, stereospecific structure is instrumental in the synthesis of high-performance polymers such as polyimides and epoxy resins, where it imparts thermal stability and mechanical strength.[4][5] For drug development professionals and biomedical researchers, its utility extends to the creation of novel hydrogels and functional biocompatible materials.[5][6] This document details the compound's core properties, provides a validated synthesis protocol, outlines methods for analytical characterization, discusses key applications, and establishes rigorous safety and handling procedures.
Core Molecular and Physical Properties
The precise chemical identity and physical characteristics of a reagent are fundamental to its effective application in research and development. The properties of meso-butane-1,2,3,4-tetracarboxylic dianhydride are summarized below.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 198.13 g/mol | [1][2][3] |
| Molecular Formula | C₈H₆O₆ | [1][2][3][7] |
| CAS Number | 17309-39-6 | [2][8] |
| Melting Point | 242-243.5 °C | [7] |
| Boiling Point | 492.0 ± 45.0 °C at 760 mmHg | [7] |
| Density | 1.7 ± 0.1 g/cm³ | [7] |
| Appearance | White to off-white crystalline powder | [4] |
| SMILES | C1C(C(=O)OC1=O)C2CC(=O)OC2=O | [9] |
| IUPAC Name | (3R)-3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione | [2] |
Molecular Structure
The structure of meso-butane-1,2,3,4-tetracarboxylic dianhydride consists of two fused five-membered anhydride rings. The "meso" designation indicates the presence of chiral centers with an internal plane of symmetry, rendering the molecule achiral overall.
Caption: 2D structure of meso-butane-1,2,3,4-tetracarboxylic dianhydride.
Synthesis and Purification
The most common and efficient synthesis of meso-butane-1,2,3,4-tetracarboxylic dianhydride involves the dehydration of its corresponding tetracarboxylic acid precursor using a chemical dehydrating agent.
Synthesis Workflow Overview
The reaction proceeds by treating 1,2,3,4-butanetetracarboxylic acid with acetic anhydride. Dioxane serves as the solvent, and the reaction is conducted under an inert atmosphere to prevent premature hydrolysis of the anhydride product. The product precipitates from the solution upon formation and is isolated via filtration.
Caption: Workflow for the synthesis of the target dianhydride.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[3]
Materials:
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1,2,3,4-Butanetetracarboxylic acid (1.00 eq)
-
Acetic anhydride (2.40 eq)
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1,4-Dioxane (anhydrous)
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Nitrogen gas supply
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Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and thermometer
Procedure:
-
Reactor Setup: Charge the three-neck round-bottom flask with 1,2,3,4-butanetetracarboxylic acid, acetic anhydride, and 1,4-dioxane.
-
Causality: Anhydrous dioxane is used as a solvent because it is inert to the reactants and can dissolve the starting material sufficiently. Acetic anhydride is a powerful dehydrating agent that drives the formation of the cyclic anhydride rings.
-
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Causality: An inert atmosphere is critical to prevent atmospheric moisture from reacting with the acetic anhydride and the dianhydride product, which would lead to lower yields and the formation of acid impurities.
-
-
Reaction Conditions: Heat the reaction mixture to 40°C with continuous stirring.
-
Causality: This moderate temperature provides sufficient activation energy for the reaction to proceed efficiently without causing thermal degradation of the product.
-
-
Reaction Monitoring: A white solid will begin to precipitate from the solution approximately 40 minutes into the reaction. Continue the reaction for a total of 3 hours to ensure complete conversion.[3]
-
Isolation: After 3 hours, cool the reaction mixture to room temperature. Isolate the precipitated white solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold acetic acid followed by a non-polar solvent like hexane to remove residual dioxane and unreacted starting materials.
-
Drying: Dry the purified white powder under vacuum to obtain the final product. A yield of approximately 87% can be expected.[3]
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized product, a combination of analytical techniques should be employed. This constitutes a self-validating system for the protocol.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The primary method for confirming the formation of the anhydride. The spectrum should exhibit strong characteristic carbonyl (C=O) stretching bands for a five-membered ring anhydride, typically appearing as a doublet around 1850 cm⁻¹ and 1780 cm⁻¹. The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure of the butane backbone. The spectrum should show signals corresponding to the methine (CH) and methylene (CH₂) protons.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons and the carbons of the aliphatic backbone, providing further structural confirmation.
-
-
Melting Point Analysis: A sharp melting point range consistent with the literature value (242-243.5 °C) indicates high purity.[7] A broad or depressed melting point suggests the presence of impurities.
Applications in Research and Development
The unique structure of meso-butane-1,2,3,4-tetracarboxylic dianhydride makes it a valuable reagent in several advanced fields.
Polymer Chemistry and Materials Science
This dianhydride is a premier monomer for the synthesis of high-performance polymers.
-
Polyimides: It reacts with diamines in a polycondensation reaction to form polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. These materials are used in aerospace, electronics, and insulation coatings.[5]
-
Epoxy Resins: It serves as a curing or hardening agent for epoxy resins.[4] The crosslinking reaction creates a rigid, three-dimensional network, significantly enhancing the thermal and mechanical properties of the final cured material.
-
Fabric Treatment: It is an effective formaldehyde-free anti-wrinkle agent for cotton fabrics, as it can crosslink cellulose fibers through esterification, improving fabric strength and resilience.[6]
Relevance to Drug Development and Biomedical Materials
For professionals in drug development, the applications are primarily in the synthesis of functional polymers for delivery and device fabrication.
-
Hydrogels: The dianhydride can be used to crosslink polysaccharides to create superabsorbent hydrogels.[6] These hydrogels have potential applications in controlled drug release systems and as scaffolds for tissue engineering.
-
Biomedical Materials: Its ability to form stable polyimides and polyesters is being explored for creating biocompatible and biostable materials for medical implants and devices.[5] The anhydride moieties can also serve as reactive handles for conjugating therapeutic agents or targeting ligands to a polymer backbone.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this chemical.
Hazard Identification
| Hazard Class | Statement | GHS Pictogram |
| Skin Irritation | Causes skin irritation (H315) | Exclamation Mark |
| Eye Irritation | Causes serious eye irritation (H319) | Exclamation Mark |
| Acute Toxicity | Harmful if swallowed (H302) | Exclamation Mark |
Recommended Procedures
-
Handling:
-
Storage:
-
First-Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8][10]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8]
-
If Swallowed: Rinse mouth with water. Get medical help.[7][10]
-
Conclusion
Meso-butane-1,2,3,4-tetracarboxylic dianhydride is a versatile and powerful chemical tool for researchers. Its well-defined structure, high reactivity, and capacity to form stable crosslinked networks make it indispensable in the development of advanced polymers and functional materials. For scientists in materials and drug development, a thorough understanding of its properties, synthesis, and safe handling is essential to unlocking its full potential in creating next-generation products.
References
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PubChem. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride. Retrieved from [Link]
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LookChem. (n.d.). Cas 4534-73-0, MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE. Retrieved from [Link]
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GlpBio. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic dianhydride. Retrieved from [Link]
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Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Retrieved from [Link]
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Fisher Scientific Canada. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America™. Retrieved from [Link]
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